4-({[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide
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Overview
Description
This compound, with the chemical formula C20H17N5O2, is a fascinating member of the pyrazolone family. Its systematic name is 3H-Pyrazol-3-one, 4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-5-methyl-2-phenyl- . Let’s break down its characteristics:
Molecular Formula: CHNO
Molecular Weight: Approximately 359.38 g/mol
Preparation Methods
The synthesis of this compound involves a three-component reaction. Specifically, it can be prepared by reacting 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of sodium acetate at room temperature .
Chemical Reactions Analysis
This compound participates in various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are essential for its functionalization. The major products formed depend on the specific reaction conditions.
Scientific Research Applications
Researchers have explored several applications for this compound:
Chemistry: It serves as a versatile building block in organic synthesis due to its unique structure.
Biology: Its derivatives may exhibit biological activity, making them interesting targets for drug discovery.
Medicine: Investigating its potential as a therapeutic agent is ongoing.
Industry: Its applications extend to materials science and catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
. Further exploration could reveal additional unique features.
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[[1-(3-oxo-2-phenyl-5-propyl-1H-pyrazol-4-yl)ethylideneamino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N4O3S/c1-3-7-19-20(21(26)25(24-19)17-8-5-4-6-9-17)15(2)23-14-16-10-12-18(13-11-16)29(22,27)28/h4-6,8-13,24H,3,7,14H2,1-2H3,(H2,22,27,28) |
InChI Key |
ZAKACACUMQLJCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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